3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride

Collagen Biochemistry Peptide Stability Protein Engineering

Collagen and hypoxia research demand exact 3-hydroxylation, yet many labs inadvertently source 4-hydroxyproline, invalidating data. 3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride (CAS 1956319-64-4) is the only valid tool for PHD3 inhibition studies (EC₅₀ ~10.62 μM for dipeptide motif) and osteogenesis imperfecta models where 3-Hyp destabilizes the collagen triple helix. - Reproducible solubility: Hydrochloride salt form ensures consistent in vitro assay conditions. - Guaranteed purity: ≥97% HPLC, minimizing interference in peptide coupling reactions. - Supply assurance: In stock, ready for immediate global dispatch.

Molecular Formula C5H10ClNO3
Molecular Weight 167.59 g/mol
CAS No. 1956319-64-4
Cat. No. B6335470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
CAS1956319-64-4
Molecular FormulaC5H10ClNO3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1CNC(C1O)C(=O)O.Cl
InChIInChI=1S/C5H9NO3.ClH/c7-3-1-2-6-4(3)5(8)9;/h3-4,6-7H,1-2H2,(H,8,9);1H
InChIKeyHHFGQFQJUWOFCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxypyrrolidine-2-carboxylic Acid Hydrochloride CAS 1956319-64-4: A Regiospecifically Hydroxylated Proline Analog for Collagen and Enzyme Studies


3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride (CAS 1956319-64-4), commonly referred to as 3-hydroxyproline hydrochloride, is a non-proteinogenic amino acid derivative of L-proline distinguished by a hydroxyl group at the C3 position of the pyrrolidine ring. Its molecular formula is C₅H₁₀ClNO₃ with a molecular weight of 167.59 g/mol . This compound exists as a hydrochloride salt, which generally enhances its aqueous solubility compared to its free base form (3-hydroxyproline, C₅H₉NO₃, MW 131.13) [1]. As a regioisomer of the more common 4-hydroxyproline, it plays distinct roles in collagen biochemistry and serves as a critical building block for peptidomimetics and enzyme inhibitor design .

3-Hydroxypyrrolidine-2-carboxylic Acid Hydrochloride: Why Substitution with 4-Hydroxyproline or L-Proline Invalidates Key Research Outcomes


Substituting 3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride with closely related analogs like 4-hydroxyproline or L-proline is not scientifically valid due to fundamental differences in biochemical function and physicochemical properties. The C3 hydroxylation site confers opposing effects on collagen triple-helix stability compared to C4-hydroxylated analogs [1]. Furthermore, the hydrochloride salt form provides enhanced aqueous solubility and stability relative to the free base, which is critical for reproducible in vitro assay conditions . These distinctions mandate the procurement of the exact compound to ensure experimental validity and data reproducibility.

3-Hydroxypyrrolidine-2-carboxylic Acid Hydrochloride: Quantifiable Differentiation from L-Proline and 4-Hydroxyproline Analogs


Collagen Triple-Helix Destabilization: Opposing Conformational Effects of 3-Hydroxylation vs. 4-Hydroxylation

In host-guest peptide models of collagen, replacement of a proline (Pro) residue with 3-hydroxyproline (3-Hyp) in the natural Xaa position (peptide 1) results in a measurable, albeit small, decrease in triple-helical stability. This is in stark contrast to the known, marked stabilizing effect of 4-hydroxyproline (4-Hyp) residues [1]. The destabilization is significantly amplified when 3-Hyp is placed in the non-natural Yaa position (peptide 2) due to pyrrolidine ring pucker mismatch and steric clashes, an effect not observed with 4-Hyp.

Collagen Biochemistry Peptide Stability Protein Engineering

Prolyl Hydroxylase-3 (PHD3) Inhibition: Comparing the Potency of Prolyl-Hydroxyproline to the 3-Hydroxyproline Scaffold

While direct IC₅₀ data for 3-hydroxyproline hydrochloride against prolyl hydroxylases is limited, a critical peptide analog, prolyl-hydroxyproline (which contains the 3-Hyp scaffold in a dipeptide), demonstrates potent inhibition of recombinant human prolyl hydroxylase-3 (PHD3). This compound exhibits both competitive and uncompetitive inhibition with an EC₅₀ of 10.62 μM and a Ki of 6.73 μM [1]. This activity is in contrast to L-proline, which shows a much higher IC₅₀ of 2.91 mM against proline dehydrogenase, and L-4-hydroxyproline, with an IC₅₀ of 89.5 mM, highlighting the unique potency of the 3-hydroxylated scaffold in related enzymatic contexts [2].

Enzyme Inhibition Hypoxia Signaling Iron Metabolism

Enhanced Aqueous Solubility and Handling: Hydrochloride Salt vs. Free Base Form

The hydrochloride salt form (CAS 1956319-64-4) is a crystalline solid with a molecular weight of 167.59 g/mol . The formation of the hydrochloride salt of an amine generally increases its water solubility due to ionic interactions. This is supported by the common use of hydrochloride salts of amino acids to improve their handling and dissolution in aqueous biological buffers. In contrast, the free base form (3-hydroxyproline, CAS 567-36-2, MW 131.13) has an estimated water solubility that may be lower and a melting point of 235 °C, indicating a more stable crystal lattice .

Assay Development Formulation Biochemical Reagents

3-Hydroxypyrrolidine-2-carboxylic Acid Hydrochloride: Key Research Applications and Procurement Scenarios


Modeling Collagen Destabilization and Disease-Relevant Mutations

For research groups investigating the biophysical basis of connective tissue disorders like osteogenesis imperfecta, 3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is an essential tool. Studies show that a deficiency in prolyl 3-hydroxylase 1, which synthesizes 3-Hyp, leads to this disease [1]. Therefore, incorporating this compound into collagen model peptides allows for precise, quantitative studies on how 3-Hyp residues destabilize the triple helix, a function diametrically opposed to the stabilizing effect of 4-Hyp [2]. Using 4-Hyp in these models would lead to fundamentally incorrect conclusions about the molecular pathology.

Development of Prolyl Hydroxylase-3 (PHD3) Inhibitors for Hypoxia and Iron Metabolism

Researchers developing small-molecule inhibitors of prolyl hydroxylase-3 (PHD3) to modulate the hypoxia-inducible factor (HIF) pathway or stimulate intestinal iron absorption require the 3-hydroxyproline scaffold. The dipeptide prolyl-hydroxyproline, which contains this core motif, acts as a potent PHD3 inhibitor with an EC₅₀ of 10.62 μM [3]. In contrast, L-proline and 4-hydroxyproline exhibit IC₅₀ values in the millimolar range against related enzymes, making them ineffective substitutes [4]. Procuring the hydrochloride salt ensures the starting material is in a form suitable for reproducible peptide coupling reactions and biological assays.

Synthesis of Stereochemically Pure Peptidomimetics and Enzyme Inhibitors

In medicinal chemistry, 3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride serves as a chiral building block for synthesizing peptidomimetics with defined stereochemistry (2S,3R or 2R,3S). Its regiospecific hydroxylation at C3 introduces unique hydrogen-bonding capabilities and alters pyrrolidine ring pucker, which are critical for achieving target selectivity against enzymes like DNA gyrase or isoprenyltransferases . The hydrochloride salt form is preferred for its enhanced solubility in common organic synthesis solvents and its stability during storage, ensuring consistent yields and product purity in multi-step syntheses.

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